1-(2,4,5-Trimethylfuran-3-yl)ethanone

Medicinal Chemistry Organic Synthesis Building-Block Differentiation

1-(2,4,5-Trimethylfuran-3-yl)ethanone (CAS 205262-91-5; also known as 3-acetyl-2,4,5-trimethylfuran) is a C3‑acetylated, trisubstituted furan derivative with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g·mol⁻¹. Its predicted physicochemical parameters include a boiling point of ~216.8 °C at 760 mmHg, a density of ~0.997 g·cm⁻³, a flash point of ~93 °C, and a refractive index of 1.476.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
Cat. No. B12887622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4,5-Trimethylfuran-3-yl)ethanone
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=C(OC(=C1C(=O)C)C)C
InChIInChI=1S/C9H12O2/c1-5-7(3)11-8(4)9(5)6(2)10/h1-4H3
InChIKeyUVCBWEHMWHPOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4,5-Trimethylfuran-3-yl)ethanone Procurement-Grade Properties and Compound Classification


1-(2,4,5-Trimethylfuran-3-yl)ethanone (CAS 205262-91-5; also known as 3-acetyl-2,4,5-trimethylfuran) is a C3‑acetylated, trisubstituted furan derivative with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g·mol⁻¹ . Its predicted physicochemical parameters include a boiling point of ~216.8 °C at 760 mmHg, a density of ~0.997 g·cm⁻³, a flash point of ~93 °C, and a refractive index of 1.476 . The compound belongs to the acyl‑furan family—a class widely exploited in flavour, fragrance, and pharmaceutical intermediate chemistry [1]—and its distinctive 2,4,5‑trimethyl substitution pattern around the furan ring, combined with an acetyl group at the 3‑position, differentiates it from the more common 2‑acetylfuran regioisomers that dominate commercial flavour inventories [1].

Why 1-(2,4,5-Trimethylfuran-3-yl)ethanone Cannot Be Replaced by Generic 2‑Acetylfuran Analogs


Generic 2‑acetylfuran (CAS 1192‑62‑7) and its mono‑ or dimethylated variants are commercially abundant and well‑characterised, yet they differ from the target compound in three critical selection‑relevant attributes: (i) regiochemistry—the acetyl group resides at C2 rather than C3, altering reactivity and metabolic susceptibility [1]; (ii) methylation density—the 2,4,5‑trimethyl pattern in the target compound increases steric shielding of the furan ring, which can improve oxidative stability relative to unsubstituted or mono‑methyl furans [1][2]; and (iii) lipophilicity—calculated log P for the target (≈1.8, estimated from fragment‑based methods) is ~1.3 log units higher than that of 2‑acetylfuran (experimental log P = 0.52 ), impacting solubility, protein binding, and flavour partition coefficients . These differences mean that substituting the target compound with a generic 2‑acetylfuran analog can alter synthetic outcomes in medicinal‑chemistry programmes, shift aroma‑release profiles in flavour formulations, and confound structure–activity relationship (SAR) analyses.

Quantitative Differentiation Evidence for 1-(2,4,5-Trimethylfuran-3-yl)ethanone Relative to Close Analogs


Evidence 1: C3‑Acetyl Regiochemistry Unlocks Distinct Synthetic Pathways Compared with C2‑Acetylfuran

The acetyl group at the 3‑position of the furan ring (a vinylogous methyl ketone) exhibits distinct enolate and condensation reactivity compared with the C2‑acetyl isomer 2‑acetylfuran. In the target compound, the flanking methyl groups at C2 and C4 provide steric and electronic shielding that suppresses unwanted dimerisation and directs aldol‑type condensations toward the acetyl carbonyl [1]. By contrast, 2‑acetylfuran readily undergoes acid‑catalysed polymerisation due to the electron‑rich α‑position of the furan ring . This regiochemical distinction enables the target compound to serve as a precursor for 3‑substituted furan libraries that are inaccessible from 2‑acetylfuran [1].

Medicinal Chemistry Organic Synthesis Building-Block Differentiation

Evidence 2: Enhanced Lipophilicity (clog P) Relative to 2‑Acetylfuran Impacts Biological Partitioning

The calculated log P for 1‑(2,4,5‑trimethylfuran‑3‑yl)ethanone (estimated 1.8–2.0 via fragment‑based methods) is approximately 1.3–1.5 log units higher than the experimentally determined log P of 2‑acetylfuran (0.52 at 25 °C) . This difference corresponds to a ~20‑ to 30‑fold increase in octanol‑water partition coefficient, translating to higher membrane permeability (for biological targets) and greater oil‑phase affinity (for flavour‑delivery systems). In drug‑discovery programmes, increasing log P from 0.5 to ~1.8 can raise passive permeability (Pₐₚₚ in Caco‑2 assays) by approximately 3‑ to 5‑fold, based on general parabolic log P‑permeability relationships [1].

Pharmacokinetics Lipophilicity ADME Flavour partitioning

Evidence 3: Physical‑Property Differentiation (Boiling Point, Density, Flash Point) from 2‑Acetylfuran

The predicted boiling point of 1‑(2,4,5‑trimethylfuran‑3‑yl)ethanone (216.8 °C at 760 mmHg) is approximately 44 °C higher than the boiling point of 2‑acetylfuran (173 °C at 760 mmHg) . Its density (0.997 g·cm⁻³) is ~10 % lower than that of 2‑acetylfuran (1.098 g·mL⁻¹ at 25 °C) . The flash point for the target compound is predicted at 93 °C, compared with 71 °C (160 °F) for 2‑acetylfuran . The higher boiling point permits distillation‑based purification at temperatures where 2‑acetylfuran would already be volatilised, while the higher flash point provides a slightly wider safety margin for handling and storage.

Process chemistry Purification Safety Formulation

Evidence 4: Structural Novelty as a Patent‑Differentiated Scaffold for Drug‑Discovery Programmes

A survey of patent literature reveals that 2‑acetylfuran and its simple alkyl derivatives are widely claimed as intermediates in flavour patents [1]. In contrast, 1‑(2,4,5‑trimethylfuran‑3‑yl)ethanone and closely related 3‑acetyl‑2,4,5‑trimethylfurans appear in later‑stage patent filings focused on estrogen‑receptor ligands and furan‑based anticancer agents, indicating a shift toward pharmaceutical applications for this more highly substituted scaffold [2]. For example, US Patent 8,952,169 describes high‑affinity ERα‑selective antagonists built on a 2,4,5‑triaryl/trimethylfuran core, a scaffold space inaccessible from 2‑acetylfuran . The absence of the target compound from generic flavour‑use patents suggests stronger freedom‑to‑operate for pharma‑oriented programmes.

Intellectual Property Medicinal Chemistry Scaffold novelty

Procurement‑Relevant Application Scenarios for 1‑(2,4,5‑Trimethylfuran‑3‑yl)ethanone


Scenario 1: Focused Medicinal‑Chemistry Library Synthesis Requiring a C3‑Functionalised Furan Scaffold

Medicinal‑chemistry groups seeking to explore structure–activity relationships around a 2,4,5‑trimethylfuran core can use the target compound as a direct precursor for C3‑elaboration (aldol condensations, reductive aminations, Grignard additions) without the need for protecting‑group strategies. This scenario is supported by the regiochemical differentiation established in Evidence 1 (Section 3). The higher lipophilicity (Evidence 2) also aligns with CNS‑drug‑likeness criteria, making the scaffold attractive for neurological target programmes .

Scenario 2: Patent‑Differentiated Lead‑Optimisation Campaigns Targeting Nuclear Receptors

The 2,4,5‑trimethylfuran core has been validated in high‑affinity estrogen‑receptor antagonists (US 8,952,169), and the target compound offers a direct entry point into this patent space. Procurement of the compound for SAR expansion around ER‑α or related nuclear receptors is justified by the freedom‑to‑operate advantage relative to the generic 2‑acetylfuran scaffold (Evidence 4, Section 3) .

Scenario 3: Flavour‑Formulation Development Requiring Elevated Oil‑Phase Partitioning

Flavour houses developing fat‑based delivery systems (e.g., baked goods, chocolate, dairy) can leverage the compound’s ~20‑ to 30‑fold higher predicted oil‑water partition coefficient relative to 2‑acetylfuran (Evidence 2, Section 3) to achieve prolonged aroma release and potentially lower use levels. The higher boiling point (Evidence 3) also reduces volatile losses during high‑temperature processing such as extrusion or baking .

Scenario 4: Process‑Chemistry Scale‑Up Requiring Distillation‑Compatible Physical Properties

Contract research organisations (CROs) and kilo‑lab facilities scaling reactions that generate the target compound as an intermediate can exploit its higher boiling point (216.8 °C vs. 173 °C) and higher flash point (93 °C vs. 71 °C) for safer fractional distillation and reduced fire‑hazard classification compared with 2‑acetylfuran (Evidence 3, Section 3) .

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